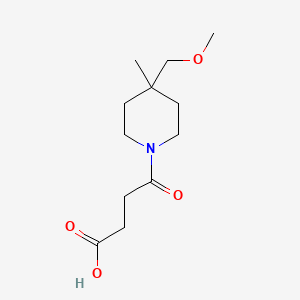
2-(2-(乙氧甲基)-4,4-二氟吡咯烷-1-基)丁酸
描述
2-(2-(Ethoxymethyl)-4,4-difluoropyrrolidin-1-yl)butanoic acid (EMDFPBA) is a synthetic organic compound belonging to the class of pyrrolidines. It is a colorless solid that is soluble in polar organic solvents, such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF). EMDFPBA has recently gained attention due to its potential applications in scientific research, particularly in the fields of biochemistry, physiology, and pharmacology.
科学研究应用
有机合成和化学性质
- 氟化合物的合成:一项研究详细介绍了 1-乙氧基-3-三氟甲基-1,3-丁二烯及其衍生物的制备,重点介绍了这些化合物在合成三氟甲基取代的苯和吡啶中的用途。这项研究说明了该化合物在促进复杂氟化结构的合成中的作用,这些结构由于其独特的特性在各种化学工业中很有价值 (Volle & Schlosser, 2002)。
- 荧光性质:另一项研究合成了异噻唑并[4,5-b]吡啶的新酯衍生物,展示了潜在的生物活性。研究了这些化合物的な光性质,展示了该化合物在开发具有特定荧光特性的材料中的适用性 (Krzyżak, Śliwińska, & Malinka, 2015)。
材料科学
- 环化反应:对乙基 2-乙氧基亚甲基-3-氧代-3-(全氟烷基)丙酸盐的环化研究揭示了在温和条件下形成复杂的吡唑并[1,5-a]嘧啶-6-羧酸盐。这些发现对于开发具有特定化学性质的新材料具有重要意义 (Goryaeva, Burgart, & Saloutin, 2013)。
生物活性研究
- 非肽类 αvβ6 整合素抑制剂:一项研究发现了一种非肽类 αvβ6 整合素抑制剂,显示出很高的亲和力和选择性,这对于特发性肺纤维化的治疗剂开发至关重要。这项研究强调了该化合物在发现新的治疗剂中的作用 (Procopiou et al., 2018)。
晶体结构分析
- 晶体结构测定:确定了 (S)-2-(2-氧代吡咯烷-1-基)丁酸的晶体结构,提供了对分子排列和设计具有所需化学和物理性质的分子潜力的见解 (Liu et al., 2009)。
属性
IUPAC Name |
2-[2-(ethoxymethyl)-4,4-difluoropyrrolidin-1-yl]butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19F2NO3/c1-3-9(10(15)16)14-7-11(12,13)5-8(14)6-17-4-2/h8-9H,3-7H2,1-2H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXVOZEIZEKXGAS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)O)N1CC(CC1COCC)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19F2NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-(Ethoxymethyl)-4,4-difluoropyrrolidin-1-yl)butanoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















